molecular formula C16H19Cl2NO2 B4623315 [2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride

[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride

Cat. No.: B4623315
M. Wt: 328.2 g/mol
InChI Key: MHAZMHAOLNFNQA-UHFFFAOYSA-N
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Description

[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride is a useful research compound. Its molecular formula is C16H19Cl2NO2 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0792842 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact of Similar Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

  • Parabens, which share structural similarities with many synthetic compounds, including potential derivatives of "[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride," have been extensively studied for their environmental persistence and effects. These compounds, used as preservatives, have been found in various aquatic environments, indicating a widespread distribution and raising concerns about their ecological impacts and behavior in water systems (Haman et al., 2015).

Pharmacology and Toxicology

Review of Environmental Effects of Sunscreen Active Ingredients

  • The investigation into the environmental impacts of organic ultraviolet (UV) filters, such as oxybenzone, offers insights into the toxicological profiles and pharmacological activities of various chemical compounds when exposed to natural ecosystems. This type of research highlights the importance of understanding the broader ecological and health implications of synthetic compounds (Schneider & Lim, 2019).

Enzymatic Treatment of Organic Pollutants

Applications of Redox Mediators in the Treatment of Organic Pollutants Using Oxidoreductive Enzymes

  • The enzymatic treatment of pollutants, including the degradation of recalcitrant compounds, provides a framework for understanding how similar compounds might be broken down or modified for environmental protection. This research area is particularly relevant for assessing the biodegradability and potential remediation strategies for various synthetic compounds (Husain & Husain, 2007).

Analytical Methodologies

A Review on Various Analytical Method Developments for Identification of Methyl Paraben in Cosmetics

  • Analytical methods for identifying and quantifying chemical compounds, such as methyl paraben, in complex mixtures underline the importance of analytical chemistry in researching and understanding the properties and concentrations of synthetic compounds. This research is crucial for ensuring safety and compliance with regulatory standards (Mallika J.B.N et al., 2014).

Properties

IUPAC Name

1-(5-chloro-3-methoxy-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2.ClH/c1-18-10-13-8-14(17)9-15(19-2)16(13)20-11-12-6-4-3-5-7-12;/h3-9,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZMHAOLNFNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=CC(=C1)Cl)OC)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride
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[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride
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[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride
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[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride
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[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride
Reactant of Route 6
[2-(benzyloxy)-5-chloro-3-methoxybenzyl]methylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.